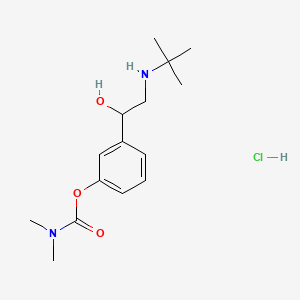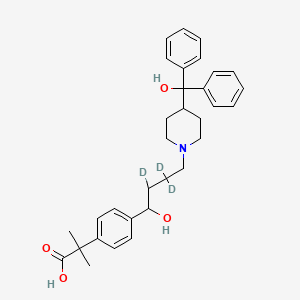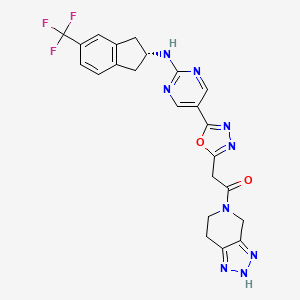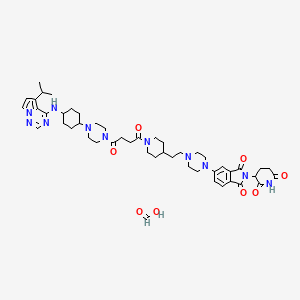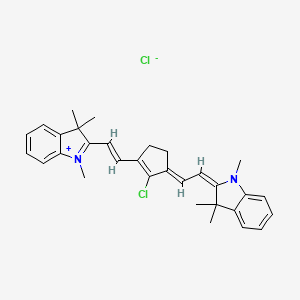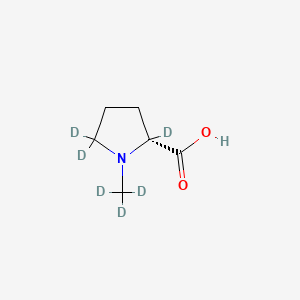
N-Methyl-D3-D-proline-2,5,5-D3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-D3-D-proline-2,5,5-D3 is a deuterium-labeled analogue of N-Methyl-D-proline. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. The presence of deuterium atoms makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D3-D-proline-2,5,5-D3 typically involves the incorporation of deuterium atoms into the proline structure. One common method is the catalytic hydrogenation of N-Methyl-D-proline in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to achieve efficient and high-yield production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and isotopic labeling of the final product.
化学反应分析
Types of Reactions
N-Methyl-D3-D-proline-2,5,5-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction may regenerate the non-deuterated N-Methyl-D-proline.
科学研究应用
N-Methyl-D3-D-proline-2,5,5-D3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in metabolic studies to trace the incorporation and transformation of proline in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of proline-containing drugs.
Industry: Applied in the development of new materials and chemical processes that require precise isotopic labeling.
作用机制
The mechanism of action of N-Methyl-D3-D-proline-2,5,5-D3 involves its incorporation into metabolic pathways where proline is a key component. The deuterium atoms provide a unique signature that can be detected using NMR spectroscopy and mass spectrometry, allowing researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in proline metabolism.
相似化合物的比较
Similar Compounds
N-Methyl-D-proline: The non-deuterated analogue of N-Methyl-D3-D-proline-2,5,5-D3.
N-Methyl-D3-2-pyrrolidinone: Another deuterium-labeled compound used in similar research applications.
Uniqueness
This compound is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and mass spectrometry. This makes it particularly valuable in studies requiring precise tracking of proline metabolism and reaction mechanisms.
属性
分子式 |
C6H11NO2 |
|---|---|
分子量 |
135.19 g/mol |
IUPAC 名称 |
(2R)-2,5,5-trideuterio-1-(trideuteriomethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1/i1D3,4D2,5D |
InChI 键 |
CWLQUGTUXBXTLF-PYZSKBDBSA-N |
手性 SMILES |
[2H][C@@]1(CCC(N1C([2H])([2H])[2H])([2H])[2H])C(=O)O |
规范 SMILES |
CN1CCCC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


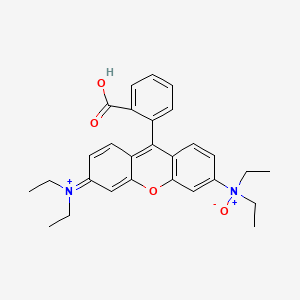

![1-[(2R,5S)-4-azido-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400731.png)
![(1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone](/img/structure/B12400733.png)
![2-[3-[(2R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12400738.png)

![2-[3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione](/img/structure/B12400756.png)
![(2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12400766.png)
